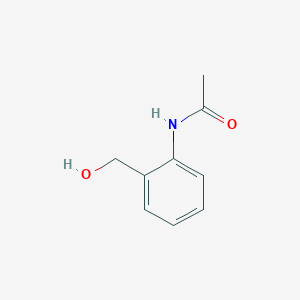

2-Acetamidobenzyl Alcohol

描述

Significance and Context within Organic Chemistry Research

The primary significance of 2-Acetamidobenzyl Alcohol in organic chemistry lies in its role as a precursor to various nitrogen-containing heterocyclic compounds. The ortho positioning of the hydroxymethyl and acetamido groups is crucial for facilitating intramolecular cyclization reactions, a key step in the synthesis of heterocycles.

One of the most prominent applications of closely related compounds, 2-aminobenzyl alcohols, is in the synthesis of quinazolines, a class of bicyclic aromatic compounds with a broad spectrum of biological activities. While the acetamido group in this compound acts as a protecting group for the amine, it can be hydrolyzed to reveal the free amine, which can then participate in cyclization reactions. This strategy allows for greater control over the reaction sequence and can prevent unwanted side reactions. The general scheme for this transformation involves the oxidation of the benzyl (B1604629) alcohol to an aldehyde, followed by condensation with an amine source and subsequent cyclization.

The use of 2-aminobenzyl alcohols and their derivatives in acceptorless dehydrogenative coupling (ADC) reactions is a modern and atom-economical approach to quinazoline (B50416) synthesis nih.govnih.gov. These reactions, often catalyzed by transition metals, generate the target heterocycle with the liberation of hydrogen gas as the only byproduct nih.govnih.gov.

Historical Perspective of this compound Studies

The synthesis of this compound was reported in the scientific literature as early as 1955 in the Journal of the American Chemical Society. This early work laid the foundation for the availability of this compound for further research. The historical context of acetamide-containing compounds is also noteworthy. For instance, the discovery and development of acetanilide (B955) and its derivatives, such as paracetamol (acetaminophen), in the late 19th and early 20th centuries, highlighted the pharmacological importance of the acetamido functional group mendeley.comreagent.co.ukquora.com. While not directly related to the synthetic applications of this compound, this historical backdrop underscores the long-standing interest in molecules containing the N-acetylated aniline (B41778) substructure.

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape continues to focus on the development of efficient and environmentally benign synthetic methodologies for heterocyclic compounds. A significant trend is the use of transition-metal-catalyzed reactions for the construction of quinazolines and related structures from 2-aminobenzyl alcohol derivatives nih.govnih.gov. These methods often offer high yields and broad substrate scope under mild reaction conditions nih.govnih.gov.

Furthermore, the exploration of multicomponent reactions (MCRs) for the synthesis of medicinally important quinazolines is an active area of research openmedicinalchemistryjournal.comscispace.com. MCRs allow for the construction of complex molecules in a single step from three or more reactants, which is highly efficient and aligns with the principles of green chemistry. While direct examples using this compound in MCRs are not abundant in the literature, its potential as a synthon in such reactions is an area ripe for exploration.

Interdisciplinary Relevance of this compound in Scientific Inquiry

The utility of this compound extends beyond traditional organic synthesis and into several interdisciplinary fields.

Medicinal Chemistry: The acetamide (B32628) functional group is a common feature in many pharmaceuticals. N-substituted acetamides have been investigated for a range of biological activities, including as enzyme inhibitors. The quinazoline scaffold, readily accessible from 2-aminobenzyl alcohol precursors, is a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antibacterial, and anti-inflammatory properties.

Materials Science: Benzyl alcohol and its derivatives find applications in polymer chemistry, acting as solvents, plasticizers, and chain-terminating agents in the production of resins like polyesters and epoxies patsnap.comu-szeged.hu. The acetamide group can also be incorporated into polymers to modify their properties, such as hydrophilicity and hydrogen-bonding capabilities. While specific applications of this compound in materials science are not extensively documented, its bifunctional nature presents opportunities for its use as a monomer or cross-linking agent in the synthesis of novel polymers. Acetamide itself is used as a plasticizer and solvent in the manufacturing of various materials, suggesting that its derivatives could have similar applications patsnap.commarcorubber.com.

Catalysis: The nitrogen and oxygen atoms in this compound and its derivatives can act as ligands, coordinating to metal centers to form metal complexes. These complexes can exhibit catalytic activity in a variety of organic transformations. For instance, metal complexes with ligands derived from benzyl alcohol have been studied for their catalytic properties in oxidation reactions. The specific ligand environment around the metal center can significantly influence the catalytic activity and selectivity of the complex.

Physicochemical and Spectroscopic Data of this compound

Below are tables summarizing the key physicochemical properties and typical spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 20939-77-9 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | Solid |

| Melting Point | 118-120 °C |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol (B145695) |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons, a methylene (B1212753) group adjacent to the hydroxyl, a methyl group of the acetamide, and amide and hydroxyl protons. |

| ¹³C NMR | Resonances for aromatic carbons, the methylene carbon, the methyl carbon, and the carbonyl carbon of the acetamide group. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad), N-H stretching, C=O stretching (amide I), and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns for benzyl alcohols and acetamides. |

Detailed Research Findings

The true utility of a building block like this compound is demonstrated through its successful application in chemical synthesis. Below is a representative example of a reaction where a related compound, 2-aminobenzyl alcohol, is used to synthesize a quinazoline, illustrating the potential synthetic pathways for this compound following deprotection.

Table 3: Representative Synthesis of a Quinazoline from a 2-Aminobenzyl Alcohol Derivative

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

|---|

This reaction showcases a metal-free, oxidative C-H amination to form the quinazoline ring system, a testament to the ongoing innovation in synthetic organic chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-[2-(hydroxymethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(12)10-9-5-3-2-4-8(9)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJHQXMAFMCVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943234 | |

| Record name | N-[2-(Hydroxymethyl)phenyl]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20939-77-9 | |

| Record name | 20939-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-(Hydroxymethyl)phenyl]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamidobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Acetamidobenzyl Alcohol and Derivatives

Established Synthetic Pathways to 2-Acetamidobenzyl Alcohol

Reduction of Carbonyl Precursors to Alcohols in the Context of this compound Synthesis

The reduction of a carbonyl group is a fundamental transformation in organic synthesis for the preparation of alcohols. In the context of this compound, the corresponding aldehyde, 2-acetamidobenzaldehyde, serves as a key precursor. A variety of reducing agents can be employed for this conversion.

For instance, the reduction of benzaldehyde (B42025) to benzyl (B1604629) alcohol can be efficiently achieved using whole-cell biocatalysis. nih.gov While this specific example does not produce the acetamido-substituted target, the principle of reducing an aromatic aldehyde to its corresponding alcohol is directly applicable. Studies have shown that Geotrichum arilaitensis cells can completely convert benzaldehyde to benzyl alcohol. nih.gov This suggests that a similar biocatalytic approach could potentially be developed for the reduction of 2-acetamidobenzaldehyde.

Common chemical reducing agents used for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents are highly effective in reducing aldehydes and ketones to their corresponding alcohols. The choice of reagent and reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and purity of the desired this compound.

A study on the acetylation of alcohols with a NaBH₄/Cu(dmg)₂ system highlights the versatility of sodium borohydride in organic transformations. While this particular study focuses on the reverse reaction (acetylation of alcohols), it underscores the prevalence of NaBH₄ in reactions involving alcohol functional groups.

Hydrolysis of Acetate (B1210297) Derivatives for this compound Formation

The hydrolysis of an ester, specifically an acetate derivative, provides another established route to alcohols. In this approach, 2-acetamidobenzyl acetate would be the direct precursor to this compound. This reaction is typically carried out under acidic or basic conditions.

A patented process for producing benzyl alcohol involves the hydrolysis of benzyl acetate. google.com This method is noted for being economical and having a low environmental load as it produces useful acetic acid as a by-product. google.com The hydrolysis of benzyl acetate is an equilibrium reaction, and the conversion can be influenced by factors such as the water-to-benzyl acetate ratio and the use of a catalyst, such as a sulfonic acid type cation-exchange resin. google.com This established industrial process for a closely related compound provides a strong basis for the synthesis of this compound via the hydrolysis of its acetate ester.

The reaction can be represented as: C₉H₁₁NO₃ + H₂O ⇌ C₉H₁₁NO₂ + CH₃COOH

This equilibrium can be shifted towards the product side by using a large excess of water or by removing the acetic acid as it is formed.

N-Acetylation of Relevant Amines in the Context of this compound Derivatives

The formation of the acetamido group is a critical step in the synthesis of this compound and its derivatives. This is typically achieved through the N-acetylation of the corresponding primary amine, in this case, 2-aminobenzyl alcohol.

The acetylation of amines is a common and well-established reaction in organic chemistry. mdpi.com It is often carried out using acetylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base. A general and convenient method for the acetylation of alcohols, amines, phenols, and thiols has been developed that proceeds in the absence of a solvent and catalyst, offering a greener alternative. mdpi.com

The reaction of 2-aminobenzyl alcohol with an acetylating agent would yield this compound. The lone pair of electrons on the nitrogen atom of the amino group attacks the carbonyl carbon of the acetylating agent, leading to the formation of the amide bond.

A process for the selective N-acylation of amino alcohols has been developed, which involves reacting an organic acid with an alkyl sulfonyl chloride to form a mixed anhydride, which then reacts with the amino alcohol. google.com This method allows for the selective acylation of the amino group in the presence of a hydroxyl group.

Tandem Processes in the Synthesis of Alcohols Relevant to this compound

Tandem reactions, also known as cascade or domino reactions, offer a streamlined approach to complex molecules by combining multiple transformations in a single pot without isolating intermediates. This strategy can improve efficiency and reduce waste.

In the context of alcohol synthesis, tandem processes can involve sequences like enantioselective additions to enones followed by diastereoselective epoxidations to generate functionalized epoxy alcohols. nih.gov While not directly producing this compound, these methods demonstrate the power of tandem reactions in constructing molecules with alcohol functionalities.

Another relevant example is the photocatalytic tandem oxidation-acetalization of benzyl alcohol. researchgate.net This process highlights the ability to perform sequential reactions, in this case, oxidation followed by acetalization, in a one-pot setup. Such a strategy could be envisioned for the synthesis of derivatives of this compound.

A catalytic cascade for biomass valorization has been reported that couples hydrogen transfer-initiated dehydration and self-aldol condensation. mdpi.com This process, starting from 1,3-propanediol, demonstrates the potential of tandem catalysis to build more complex molecules from simple starting materials. mdpi.com

Novel and Green Synthetic Approaches to this compound

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. This includes the use of environmentally benign catalysts, renewable starting materials, and solvent-free conditions.

Environmentally Benign Catalytic Methods for Alcohol Synthesis

The development of environmentally benign acid catalysts is a significant area of research in green chemistry. researchgate.neteurekaselect.com These catalysts can be either heterogeneous (solid acids) or homogeneous and are designed to be recyclable and operate under mild conditions. researchgate.neteurekaselect.com

Solid acid catalysts, such as metal oxides, zeolites, clays, and ion-exchange resins, offer advantages in terms of easy separation from the reaction mixture and potential for reuse. researchgate.neteurekaselect.com For instance, Nafion, a solid-acid catalyst, has been used for various reactions, including the protection and deprotection of alcohols. nih.gov

The use of water as a solvent in organic reactions is another key aspect of green chemistry. ijsr.in "On-water" reactions, where insoluble organic compounds react at the water interface, can show significant rate enhancements. ijsr.in This approach could be explored for the synthesis of this compound to minimize the use of volatile organic solvents.

Biocatalysis, as mentioned earlier, represents a highly environmentally friendly approach to alcohol synthesis. nih.gov The use of whole cells or isolated enzymes can lead to high selectivity and operate under mild, aqueous conditions.

| Synthetic Approach | Precursor | Key Transformation | Reagents/Catalysts |

| Reduction of Carbonyl | 2-Acetamidobenzaldehyde | Aldehyde to Alcohol | NaBH₄, LiAlH₄, Biocatalysts |

| Hydrolysis of Acetate | 2-Acetamidobenzyl acetate | Ester to Alcohol | Acid or Base Catalysis |

| N-Acetylation of Amine | 2-Aminobenzyl alcohol | Amine to Amide | Acetic anhydride, Acetyl chloride |

| Green Catalytic Methods | Various | Varies | Solid acids, Biocatalysts, "On-water" systems |

One-Pot Deacetylation-Oxidation Sequences in this compound Synthesis

The synthesis of this compound often involves multiple steps, including the protection and deprotection of functional groups. A one-pot deacetylation-oxidation sequence offers a streamlined approach to obtaining the target molecule from a more stable, acetylated precursor. This methodology is particularly advantageous as it reduces the need for intermediate purification steps, thereby saving time and resources.

While a direct one-pot deacetylation-oxidation of a precursor to this compound is not extensively documented, the principles of such a transformation can be inferred from related reactions. The process would conceptually involve the hydrolysis of the acetamido group to an amino group, followed by the selective oxidation of a suitable precursor functional group to a hydroxymethyl group, all within a single reaction vessel. The challenge in such a sequence lies in the chemoselectivity of the reagents, which must effect the desired transformations without leading to unwanted side reactions, such as the oxidation of the newly formed amino group. The stability of the intermediate 2-aminobenzyl alcohol under the oxidative conditions is also a critical consideration researchgate.net.

Electrochemical Protocols for Amide Formation Related to this compound

Electrochemical methods present a green and efficient alternative for the formation of amide bonds, a key structural feature of this compound. The synthesis of N-acetylanthranilic acid, a direct precursor to this compound, can be achieved through electrochemical means. One such method involves the palladium-catalyzed carbonylation of 2-bromoacetanilide. This reaction is conducted in a tri-n-butylamine-water system under a carbon monoxide atmosphere (3 atm) at temperatures ranging from 110–130 °C wikipedia.org.

Alternatively, N-acetylanthranilic acid can be readily synthesized in the laboratory by treating anthranilic acid with acetic anhydride wikipedia.orgudel.edu. The subsequent reduction of the carboxylic acid moiety of N-acetylanthranilic acid yields this compound. This reduction can be achieved using various reducing agents, with the choice of reagent being crucial to avoid the reduction of the amide group.

| Precursor | Reagents | Product | Reference |

| 2-bromoacetanilide | CO, Pd catalyst, tri-n-butylamine | N-Acetylanthranilic acid | wikipedia.org |

| Anthranilic acid | Acetic anhydride | N-Acetylanthranilic acid | wikipedia.orgudel.edu |

| N-Acetylanthranilic acid | Suitable reducing agent | This compound | - |

Stereoselective Synthesis and Chiral Analogues of this compound

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry and materials science. The development of stereoselective methods for the synthesis of chiral analogues of this compound has garnered significant attention.

Asymmetric Catalysis in Chiral Amino Alcohol Synthesis

Asymmetric catalysis provides a powerful tool for the synthesis of chiral amino alcohols. The enantioselective addition of organometallic reagents to aldehydes, catalyzed by chiral ligands, is a common strategy. Chiral 1,2-amino alcohols are valuable scaffolds and can be synthesized from arylglyoxals using a pseudoephedrine auxiliary in a Brønsted acid-catalyzed reaction, which yields morpholinone products that can be converted to the desired amino alcohols nih.gov.

The use of chiral auxiliaries, such as sulfoxide (B87167) groups, can direct the stereoselective addition of nucleophiles to ketones, leading to the formation of tertiary benzylic alcohols with high diastereoselectivity nih.gov. These chiral auxiliaries can be subsequently removed to yield the enantiomerically enriched alcohol.

| Catalytic System | Application | Outcome |

| Chiral Amino Alcohol Ligands | Enantioselective addition of diethylzinc (B1219324) to aldehydes | High enantiomeric excess of the corresponding (S)-1-substituted 1-propanols nih.govrsc.org |

| Carbohydrate-Derived Chiral Ligands | Titanium tetraisopropoxide-promoted enantioselective addition of diethylzinc to aldehydes | High conversion rates and enantioselectivities nih.gov |

| Noyori Ru(II)-diamine-diphosphine catalysts | Asymmetric Guerbet reaction of racemic secondary alcohols with primary alcohols | Chiral alcohols with high enantiomeric ratios liverpool.ac.uk |

Enzymatic Resolution Techniques for Enantiomeric Purity of Analogues

Enzymatic resolution is a widely used technique for the separation of enantiomers. Lipases are particularly effective for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or deacylation. In the case of analogues of this compound, a racemic mixture of a chiral amino alcohol can be treated with an acyl donor in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer at a much faster rate, allowing for the separation of the acylated enantiomer from the unreacted enantiomer scielo.brresearchgate.net.

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution, offering the potential for a theoretical yield of 100% of a single enantiomer. DKR combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. For secondary alcohols, this can be achieved using a combination of an immobilized lipase and a racemization catalyst, such as a hydrophobic zeolite nih.gov. Double enzymatic kinetic resolution (DEKR) further enhances efficiency by enabling the simultaneous resolution of two racemic compounds mdpi.com.

| Enzyme | Technique | Substrate Type | Result |

| Lipase A from Candida antarctica (CAL-A) | Kinetic Resolution (Transesterification) | Tertiary benzyl bicyclic alcohols | High conversion and excellent enantiomeric excess of (R)-esters scielo.brresearchgate.net |

| Immobilized Lipase from Candida antarctica | Dynamic Kinetic Resolution | Secondary alcohols (e.g., 1-phenylethanol) | High yield and selectivity for the (R)-ester nih.gov |

| Novozym 435® CALB | Double Enzymatic Kinetic Resolution | Racemic alcohols and amines | Four optically-pure compounds in one-pot |

Development of Chiral Ligands Incorporating this compound Frameworks

The 2-aminobenzyl alcohol scaffold is a valuable building block for the synthesis of more complex molecules, including chiral ligands for asymmetric catalysis researchgate.net. The presence of both an amino and a hydroxyl group allows for versatile modifications and coordination to metal centers. Chiral ligands derived from this framework can create a chiral environment around a metal catalyst, enabling the stereoselective transformation of prochiral substrates.

The design of such ligands often involves the introduction of chiral substituents or the incorporation of the 2-aminobenzyl alcohol unit into a larger, rigid backbone to effectively control the stereochemical outcome of a reaction. The development of new chiral ligands is an active area of research, with a focus on creating ligands that are not only highly effective in inducing enantioselectivity but are also readily accessible and stable mdpi.com.

Chemical Reactivity and Transformations of 2 Acetamidobenzyl Alcohol

Oxidation Reactions of 2-Acetamidobenzyl Alcohol

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. For a molecule like this compound, which contains both a primary alcohol and an acetamido group, achieving selective oxidation of the alcohol without affecting the amide functionality is a key challenge. Various methods have been developed to address this, ranging from catalytic systems to specific oxidizing agents.

Catalytic Oxidation Mechanisms

Catalytic oxidation reactions offer an efficient and environmentally friendly approach for the conversion of alcohols. These methods often utilize transition metals and co-catalysts to facilitate the reaction under mild conditions.

A prominent example involves the use of copper-based catalysts in conjunction with aminoxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). nih.gov In these systems, the mechanism can involve either "integrated cooperativity" or "serial cooperativity". nih.gov In integrated cooperativity, both the metal and the aminoxyl radical act as one-electron oxidants. nih.gov In contrast, serial cooperativity involves a redox cascade where the primary oxidant regenerates the active catalytic species. nih.gov

For instance, Fe/TEMPO systems have demonstrated excellent reactivity in aerobic alcohol oxidation. nih.gov The proposed mechanisms for these reactions can involve both integrated and serial pathways. nih.gov The actual oxidizing species is often an oxoammonium ion, such as TEMPO+, which is generated from the corresponding aminoxyl radical. nih.gov This oxoammonium ion is a powerful oxidant that can convert alcohols to aldehydes or ketones. nih.govyoutube.com The reaction conditions, such as pH, can significantly influence the oxidation mechanism. youtube.com

Aerobic Oxidation Pathways and Intermediates

Aerobic oxidation, which utilizes molecular oxygen as the ultimate oxidant, is a highly desirable green chemistry approach. researchgate.net These reactions often produce water as the only byproduct. researchgate.netnih.gov Noble metal catalysts, including those based on palladium, ruthenium, and gold, have been extensively studied for aerobic alcohol oxidation. researchgate.net Copper-based catalysts have also emerged as a cost-effective and sustainable alternative. researchgate.net

In a typical copper/TEMPO-catalyzed aerobic oxidation, the reaction is initiated by the oxidation of the catalyst. For example, a Cu(I) species can be oxidized to Cu(II). The active oxidant, the oxoammonium cation, is then generated, which in turn oxidizes the alcohol to an aldehyde. youtube.com The resulting hydroxylamine (B1172632) can then be re-oxidized by the copper catalyst and oxygen to regenerate the active species, completing the catalytic cycle. nih.gov

The reaction often involves distinct color changes, which can be used to monitor its progress. For example, in a CuBr/bpy/TEMPO system, the solution may change from colorless to green, then to deep red-brown, and finally to a turbid green upon completion of the reaction. rsc.org

Chemoselective Oxidation Studies

Chemoselectivity is a critical aspect when oxidizing multifunctional molecules like this compound. The goal is to selectively oxidize the primary alcohol to an aldehyde without affecting the acetamido group or causing over-oxidation to a carboxylic acid. bham.ac.uk

Several catalytic systems have been developed to achieve high chemoselectivity. For instance, a system employing copper(I) iodide, 4-dimethylaminopyridine (B28879) (DMAP), and TEMPO in acetonitrile (B52724) under an oxygen atmosphere has been shown to be effective for the chemoselective oxidation of various benzyl (B1604629) and propargyl alcohols. d-nb.info This method is notable for its mild reaction conditions and tolerance of sensitive functional groups like amines and alkynes. d-nb.info

The choice of oxidizing agent is crucial for controlling the extent of oxidation. While strong oxidizing agents like chromic acid tend to oxidize primary alcohols to carboxylic acids, milder reagents like pyridinium (B92312) chlorochromate (PCC) can selectively produce aldehydes. libretexts.orglibretexts.org More modern reagents like Dess-Martin periodinane (DMP) offer advantages such as higher yields and milder reaction conditions. libretexts.org

Catalyst systems like AZADO (2-azaadamantane-N-oxyl), which exhibit higher activity than TEMPO, have been developed for the efficient oxidation of even sterically hindered alcohols. tcichemicals.com These advancements in catalyst design allow for highly selective and efficient oxidation of alcohols to their corresponding carbonyl compounds. tcichemicals.com

Derivatization Strategies and Functional Group Interconversions of this compound

Derivatization is a common strategy in organic chemistry to modify the properties of a molecule, facilitate its analysis, or prepare it for further transformations. For this compound, derivatization can target either the N-acetyl group or the hydroxyl group.

Amidation Reactions and N-Acetylated Derivatives

Amidation reactions are fundamental for the formation of amide bonds, which are prevalent in pharmaceuticals and other biologically active molecules. nih.gov While this compound already possesses an acetamido group, further derivatization at this position is less common than reactions involving the hydroxyl group. However, the principles of amide synthesis are relevant to understanding the stability and reactivity of the existing amide bond.

Catalytic methods for amide formation from alcohols and amines have been developed as an alternative to traditional coupling reagents. nih.gov These reactions often proceed through the oxidation of the alcohol to an aldehyde, followed by reaction with an amine to form a hemiaminal, which is then further oxidized to the amide. nih.gov Copper/nitroxyl catalyst systems have proven effective for this transformation. nih.gov

Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a primary site for derivatization. msu.edu These reactions can convert the alcohol into a variety of other functional groups, expanding its synthetic utility.

One common transformation is the conversion of the alcohol to an alkyl halide. pressbooks.pub This can be achieved using reagents like thionyl chloride (SOCl2) for chlorides or phosphorus tribromide (PBr3) for bromides. pressbooks.pub These reactions typically proceed through an SN2 mechanism for primary alcohols. pressbooks.pub The hydroxyl group can also be converted into a good leaving group, such as a tosylate, by reacting with p-toluenesulfonyl chloride (TsCl). pressbooks.pub

Another important reaction of the hydroxyl group is dehydration, which leads to the formation of an alkene. libretexts.org This reaction is typically catalyzed by acid. libretexts.org Depending on the reaction conditions, intermolecular dehydration between two alcohol molecules can also occur, leading to the formation of an ether. libretexts.org

The hydroxyl group can also participate in condensation reactions. For example, the reaction of 2-aminobenzyl alcohol with various benzaldehyde (B42025) derivatives under grinding conditions with a catalytic amount of acetic acid can lead to the formation of 3,1-benzoxazines. researchgate.net

Reaction Kinetics and Mechanistic Investigations Relevant to this compound

The reaction pathways of this compound and related compounds have been the subject of various mechanistic studies. For instance, the oxidation of benzyl alcohols, a reaction class to which this compound belongs, has been extensively investigated. The oxidation to the corresponding aldehyde can proceed through different mechanisms depending on the catalyst and reaction conditions.

In transition-metal-catalyzed oxidations, a common pathway involves the initial coordination of the alcohol to the metal center, followed by a β-hydride elimination to form the aldehyde and a metal-hydride species. nih.gov For example, in palladium-catalyzed oxidations of benzyl alcohol, a proposed mechanism involves the formation of a (η³-benzyl)palladium(II) complex from the oxidative addition of the benzyl alcohol to a Pd(0) species. mdpi.com This intermediate then activates the C-H bond at the C3-position of an indole (B1671886) in a specific study. mdpi.com

In base-mediated reactions, such as the radical condensation with acetamides, the pathway is thought to involve the formation of radical anions. rsc.orgresearchgate.net Specifically, potassium tert-butoxide is suggested to act as both a base and a radical initiator, leading to the formation of a radical anion of the benzylic alcohol. rsc.org

The Friedländer annulation, a method for synthesizing quinolines from 2-aminobenzyl alcohols and a carbonyl compound, provides another example of reaction pathway elucidation. A kinetic study of the reaction between 2-aminobenzyl alcohol and 4-hydroxycoumarin (B602359) in acetic acid and oxygen showed the progression of the reaction over time, indicating the formation of the chromene-fused quinolinone product. researchgate.net

Catalysts and reaction conditions play a pivotal role in directing the transformations of this compound and its derivatives. The choice of catalyst can determine the reaction pathway and the final product.

Catalysts:

Palladium Catalysts: Supported palladium nanoparticles are effective for the selective oxidation of benzyl alcohols to benzaldehydes. mdpi.comresearchgate.net The activity and selectivity can be influenced by the support material and the size of the nanoparticles. mdpi.com For instance, Au-Pd alloy catalysts have shown high activity in benzyl alcohol oxidation. mdpi.com

Copper Catalysts: Copper-based systems, often in combination with co-catalysts like TEMPO (2,2,6,6-tetramethylpiperidinyloxyl), are used for the aerobic oxidation of alcohols. nih.govmdpi.com The mechanism can involve copper-oxygen species as reactive intermediates. nih.gov

Ruthenium Catalysts: Ruthenium complexes can be used for the racemization of secondary alcohols, which is a key step in dynamic kinetic resolution processes. diva-portal.org

Base Catalysts: Strong bases like potassium tert-butoxide can mediate radical condensation reactions of benzylic alcohols. rsc.orgnih.gov

Reaction Conditions:

Solvent: The choice of solvent can significantly impact reaction outcomes. For example, in some palladium-catalyzed reactions, water has been shown to play a crucial role in the activation of the C-O bond. mdpi.com

Oxidant: In oxidation reactions, the nature of the oxidant is critical. Molecular oxygen, hydrogen peroxide, and tert-butyl hydroperoxide are commonly used "green" oxidants. mdpi.commdpi.com

Temperature and Pressure: These parameters can affect reaction rates and selectivities. For instance, in the oxidation of benzyl alcohol over a Pd/AC catalyst, increasing oxygen pressure led to higher selectivity towards benzaldehyde. mdpi.com

The following table summarizes the role of different catalysts in reactions involving benzylic alcohols, which are structurally related to this compound.

| Catalyst System | Reaction Type | Role of Catalyst |

| Pd Nanoparticles | Selective Oxidation | High activity and selectivity to aldehydes. mdpi.comresearchgate.net |

| Au-Pd Alloy | Oxidation | Enhanced activity due to synergistic effects. mdpi.com |

| Cu/TEMPO | Aerobic Oxidation | Facilitates oxidation via copper-oxygen intermediates. nih.govmdpi.com |

| Potassium tert-butoxide | Radical Condensation | Acts as a base and radical initiator. rsc.orgnih.gov |

The direct observation of transient intermediates is crucial for understanding reaction mechanisms. Various spectroscopic techniques are employed for this purpose.

UV-Vis Spectroscopy: Stopped-flow UV-Vis spectroscopy can be used to detect and characterize short-lived intermediates in rapid reactions. For example, in the Cu/TEMPO-catalyzed aerobic oxidation of benzyl alcohol, bis(μ-oxo)dicopper(III) and bis(μ-hydroxo)dicopper(II) species have been identified as reactive intermediates. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups and can be used to monitor the progress of a reaction. libretexts.orgopenstax.orgpressbooks.pub Time-resolved IR spectroscopy can provide information about the structure of intermediates. For instance, in the reaction of a dinuclear copper complex with oxygen, IR spectroscopy helped characterize a bis(μ-hydroxo)dicopper(II) intermediate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and environment of atoms in a molecule. libretexts.orgopenstax.orgpressbooks.pub It can be used to follow the course of a reaction and identify intermediates and products. The use of deuterium (B1214612) oxide (D₂O) can help identify the signal from the -OH proton in the ¹H NMR spectrum of an alcohol. libretexts.orgopenstax.org

Mass Spectrometry (MS): Mass spectrometry can detect and identify reaction intermediates, even those present in very low concentrations. nih.govpressbooks.pub Techniques like electrospray ionization mass spectrometry (ESI-MS) can be coupled with other methods to provide real-time monitoring of reactions.

The table below provides a summary of spectroscopic techniques used to monitor reaction intermediates in reactions analogous to those of this compound.

| Spectroscopic Technique | Information Obtained | Example Application |

| UV-Vis Spectroscopy | Detection and kinetics of chromophoric intermediates. | Identification of copper-oxygen species in alcohol oxidation. nih.gov |

| Infrared (IR) Spectroscopy | Structural information of intermediates, functional group analysis. | Characterization of a bis(μ-hydroxo)dicopper(II) intermediate. nih.gov |

| NMR Spectroscopy | Detailed structural elucidation of intermediates and products. | Following reaction progress and identifying -OH signals. libretexts.orgopenstax.org |

| Mass Spectrometry | Detection and identification of transient species. | Real-time detection of intermediates in advanced oxidation processes. nih.gov |

Advanced Spectroscopic Characterization Techniques Applied to 2 Acetamidobenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic compounds like 2-Acetamidobenzyl Alcohol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Applications

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the methylene (B1212753) protons of the benzyl (B1604629) group, the methyl protons of the acetamido group, and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring's electron cloud. The methylene protons adjacent to the hydroxyl group and the aromatic ring are also deshielded and appear at a specific chemical shift. The methyl protons of the acetamido group show a characteristic singlet, while the hydroxyl proton's chemical shift can vary depending on solvent and concentration due to hydrogen bonding.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | 7.0 - 7.5 | Multiplet | 4H |

| Methylene (CH₂) | ~4.6 | Singlet | 2H |

| Methyl (CH₃) | ~2.1 | Singlet | 3H |

| Hydroxyl (OH) | Variable | Singlet (broad) | 1H |

| Amide (NH) | Variable | Singlet (broad) | 1H |

¹³C NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it. For example, the aromatic carbons exhibit signals in the range of δ 110-140 ppm. The carbon of the methylene group (CH₂) attached to the hydroxyl group appears around δ 60-65 ppm, while the methyl carbon of the acetamido group resonates at a much higher field, typically around δ 20-25 ppm. The carbonyl carbon of the acetamido group is significantly deshielded and appears further downfield, usually in the range of δ 168-172 ppm.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic (C-NH) | ~137 |

| Aromatic (C-CH₂OH) | ~134 |

| Aromatic (CH) | 127 - 129 |

| Aromatic (CH) | 124 - 126 |

| Carbonyl (C=O) | ~170 |

| Methylene (CH₂) | ~63 |

| Methyl (CH₃) | ~24 |

Advanced NMR Techniques for Stereochemical Analysis

While this compound itself is not chiral, advanced NMR techniques are crucial for determining the stereochemistry of more complex molecules. Techniques like Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable. longdom.org COSY experiments establish proton-proton coupling networks, revealing which protons are adjacent to each other through chemical bonds. longdom.org NOESY and ROESY, on the other hand, identify protons that are close to each other in space, regardless of their bonding connectivity. longdom.org This information is critical for assigning relative and absolute stereochemistry in chiral molecules. longdom.org For instance, in a substituted derivative of this compound with a stereocenter, NOESY could be used to determine the spatial relationship between substituents on the stereocenter and the benzyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. For this compound (C₉H₁₁NO₂), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (165.19 g/mol ). uni.lu

Upon ionization, the molecule can fragment in predictable ways. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O, 18 amu) and alpha-cleavage. libretexts.orgyoutube.com In the case of this compound, alpha-cleavage would involve the breaking of the C-C bond between the aromatic ring and the hydroxymethyl group, leading to the formation of a stable benzylic cation. Another likely fragmentation is the loss of the acetamido group or parts of it. The fragmentation of aromatic compounds often involves complex rearrangements. stackexchange.com For example, benzyl alcohol itself can undergo rearrangement to form a tropylium (B1234903) ion. stackexchange.com

| m/z Value | Possible Fragment | Loss |

| 165 | [M]⁺ | - |

| 148 | [M - H₂O]⁺ | Water |

| 122 | [M - CH₃CO]⁺ | Acetyl group |

| 106 | [M - NHCOCH₃]⁺ | Acetamido group |

| 91 | [C₇H₇]⁺ | Hydroxymethylacetamide |

| 77 | [C₆H₅]⁺ | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. lumenlearning.com The O-H stretch of the alcohol group will appear as a broad band in the region of 3200-3600 cm⁻¹. libretexts.orgpressbooks.pub The N-H stretch of the secondary amide will be observed as a sharper peak around 3300 cm⁻¹. pressbooks.pub The C=O stretch of the amide (Amide I band) will give a strong absorption typically between 1630 and 1690 cm⁻¹. masterorganicchemistry.com The C-N stretch of the amide and the C-O stretch of the alcohol will also be present in the fingerprint region of the spectrum. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H bending vibrations will appear at lower wavenumbers. lumenlearning.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200 - 3600 | Broad, Strong |

| Amide | N-H stretch | ~3300 | Sharp, Medium |

| Amide | C=O stretch (Amide I) | 1630 - 1690 | Strong |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Alkyl | C-H stretch | 2850 - 3000 | Medium |

| Alcohol | C-O stretch | 1000 - 1260 | Strong |

| Amide | C-N stretch | 1210 - 1340 | Medium |

| Aromatic | C-H bend (out-of-plane) | 690 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org In this compound, the benzene ring and the acetamido group are the primary chromophores. The benzene ring will exhibit characteristic π → π* transitions. libretexts.org The presence of substituents on the benzene ring, namely the acetamido and hydroxymethyl groups, will shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The carbonyl group of the amide also has a weak n → π* transition at a longer wavelength. masterorganicchemistry.comyoutube.com The solvent used can also influence the position and intensity of the absorption bands. stackexchange.com

| Transition Type | Chromophore | Expected λ_max (nm) |

| π → π | Benzene ring | ~204, ~255 |

| n → π | Carbonyl (Amide) | ~270-300 |

Other Spectroscopic Methods (e.g., X-ray Diffraction if applicable to crystal structures)

X-ray Diffraction:

In the absence of specific data for this compound, studies on related molecules, such as N-(aryl)-sulfonamides and substituted amides, demonstrate the power of X-ray diffraction in elucidating detailed solid-state geometries. youtube.com For instance, in a related compound, N′-{2-[2-(4-Methoxyphenyl)ethenyl]phenyl}acetamide, X-ray crystallography revealed that the acetamido group is twisted out of the plane of the aromatic ring to facilitate the formation of intermolecular N–H···O hydrogen bonds, which generate a helical chain structure. grafiati.com Similar hydrogen bonding patterns involving the amide and alcohol functionalities would be expected to influence the crystal packing of this compound.

Infrared (IR) and Raman Spectroscopy:

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, is instrumental in identifying the functional groups present in this compound.

O-H Stretching: A characteristic broad and strong absorption band is expected in the FT-IR spectrum in the region of 3400-3650 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group. The broadness of this peak is a result of intermolecular hydrogen bonding. libretexts.orgpressbooks.pub

N-H Stretching: The N-H stretching vibration of the secondary amide group typically appears in the region of 3300-3500 cm⁻¹. This band is generally sharper than the O-H band. pressbooks.pub

C=O Stretching: A strong absorption band corresponding to the C=O (amide I) stretching vibration is expected around 1650 cm⁻¹. nih.gov

C-O Stretching: The C-O stretching vibration of the primary alcohol would likely appear in the 1000-1260 cm⁻¹ region. libretexts.org

Aromatic C-H and C=C Stretching: The presence of the benzene ring will give rise to characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1450-1600 cm⁻¹ region).

A study on the related compound, 2-aminobenzyl alcohol (2ABA), utilized FT-IR and FT-Raman spectroscopy to assign the observed vibrational wavenumbers to different normal modes of the molecule, providing a reference for the expected spectral features of a benzyl alcohol derivative. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons. The protons of the methylene group (-CH₂OH) adjacent to the alcohol oxygen would be expected to appear in the range of 3.4-4.5 ppm. libretexts.orglibretexts.org The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent. The amide proton (-NH) would also give a characteristic signal. The aromatic protons on the benzene ring would appear in the aromatic region (typically 7-8 ppm). libretexts.org The methyl protons of the acetyl group would appear as a sharp singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbon of the methylene group (-CH₂OH) would be expected in the 50-65 ppm region. azom.com The carbonyl carbon of the amide group would appear significantly downfield. The chemical shifts of the aromatic carbons would provide information about the substitution pattern on the benzene ring.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed. Alcohols often undergo characteristic fragmentation pathways, including alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). openstax.orgucalgary.ca The mass spectrum of the related benzyl alcohol shows a prominent molecular ion peak and significant fragments resulting from the loss of -OH and -CH₂OH. ucalgary.camassbank.eu Similar fragmentation patterns would be anticipated for this compound, providing valuable structural information.

Biological and Medicinal Chemistry Aspects of 2 Acetamidobenzyl Alcohol Derivatives

Structure-Activity Relationship (SAR) Studies of 2-Acetamidobenzyl Alcohol Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. pharmacologymentor.com For this compound analogues, SAR studies focus on identifying the key structural features required for their desired pharmacological effects. By systematically modifying the core structure—such as altering substituents on the benzene (B151609) ring, modifying the acetamido group, or changing the position of the benzyl (B1604629) alcohol moiety—researchers can elucidate the pharmacophore, which is the essential spatial arrangement of chemical features that interact with a biological target. pharmacologymentor.com

For instance, studies on N-benzyl-2-acetamidopropionamide derivatives have shown that the placement of a small, substituted heteroatom moiety at the C(3) site is a crucial structural feature for maximal anticonvulsant activity. nih.gov Specifically, oxygen-substituted derivatives like N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide exhibited highly potent activities. nih.gov Further investigation into the stereoisomers of N-benzyl-2-acetamido-3-methoxypropionamide revealed that the principal anticonvulsant activity resides in the (R)-stereoisomer, highlighting the stereospecificity of the biological interaction. nih.gov

Similarly, in a series of substituted benzylthioquinolinium iodides derived from a natural product, SAR studies indicated that electron-withdrawing substituents on the phenyl ring enhance anti-infective properties against opportunistic pathogens. nih.gov The position of the substituent also plays a significant role, with para-substituted compounds generally showing the most potent activity. nih.gov These examples underscore the importance of SAR in guiding the optimization of lead compounds to enhance their potency and selectivity. pharmacologymentor.com

The following table summarizes key SAR findings for analogues related to the this compound scaffold:

| Scaffold/Derivative Class | Modification | Impact on Biological Activity | Reference |

| N-Benzyl-2-acetamidopropionamides | Introduction of a small heteroatom substituent at C(3) | Crucial for maximal anticonvulsant activity. | nih.gov |

| N-Benzyl-2-acetamido-3-methoxypropionamide | (R)-stereoisomer vs. (S)-stereoisomer | The (R)-stereoisomer possesses the principal anticonvulsant activity. | nih.gov |

| Substituted Benzylthioquinolinium Iodides | Electron-withdrawing groups on the phenyl ring | Enhanced anti-infective activity. | nih.gov |

| Substituted Benzylthioquinolinium Iodides | Para-substitution on the phenyl ring | Generally leads to the most potent activity. | nih.gov |

| YC-1 Analogues | Fluoro or cyano substitution at the ortho position of the benzene ring | Led to better inhibitory activity. | nih.gov |

Design and Synthesis of Bioactive Derivatives Incorporating this compound Scaffold

The rational design and synthesis of novel molecules are at the heart of drug discovery. nih.gov The this compound scaffold provides a versatile platform for the development of new bioactive derivatives. nih.gov The process involves a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and toxicology to create compounds with improved therapeutic profiles. ontosight.ai

Acetamide (B32628) Derivatives in Medicinal Chemistry

The acetamide group is a significant functional group in medicinal chemistry, found in numerous compounds with a wide range of biological activities. archivepp.com Its ability to form hydrogen bonds influences its solubility and interaction with biological targets like proteins and enzymes. patsnap.com This makes the acetamide moiety a valuable component in the design of drugs that require specific molecular interactions. patsnap.com

Acetamide derivatives have been investigated for a plethora of pharmacological effects, including:

Antimicrobial patsnap.com

Antifungal patsnap.com

Antiviral archivepp.compatsnap.com

Anti-inflammatory archivepp.com

Anticonvulsant archivepp.com

Analgesic nih.gov

Anticancer nih.gov

The synthesis of acetamide derivatives often involves the formation of an amide bond, a cornerstone reaction in organic and medicinal chemistry. archivepp.com The versatility of the acetamide scaffold allows for the creation of large libraries of compounds for screening and optimization. nih.gov

Exploration of Derivatives with Potential Pharmacological Activities

The this compound scaffold can be incorporated into various molecular frameworks to explore new pharmacological activities. ontosight.ai The design of such derivatives is often guided by the known biological activities of related compounds and by computational modeling to predict interactions with biological targets. mdpi.com

For example, the synthesis of flavonoid acetamide derivatives was undertaken to improve the bioavailability and antioxidant properties of natural flavonoids. rsc.orgmdpi.com These modifications involved the sequential conversion of hydroxyl groups on the flavonoid backbone into acetamide moieties, resulting in derivatives with enhanced in vitro bioavailability. rsc.org

In another study, a series of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide (B166681) derivatives were synthesized and evaluated for their anticonvulsant activities. nih.gov This research was built upon the hypothesis that specific substitutions at the 3-position would enhance efficacy. The synthesis involved a key step of BF3·Et2O catalyzed ring-opening of an aziridine (B145994) with various alcohols and phenol. nih.gov The resulting pharmacological data confirmed that derivatives with smaller 3-alkoxy groups exhibited improved anticonvulsant activity. nih.gov

The following table provides examples of synthesized derivatives and their explored pharmacological potential:

| Derivative Class | Synthetic Approach | Potential Pharmacological Activity | Reference |

| Flavonoid Acetamide Derivatives | Sequential modification of flavonoid hydroxyl groups to acetamide moieties. | Improved bioavailability and antioxidant properties. | rsc.orgmdpi.com |

| N-Benzyl (2R)-2-acetamido-3-oxysubstituted Propionamides | BF3·Et2O catalyzed ring-opening of an aziridine intermediate. | Anticonvulsant. | nih.gov |

| Adamantanopyrrolidines and related structures | Multi-step synthesis starting from adamantane (B196018) derivatives. | Anti-influenza A virus and trypanocidal activity. | nih.gov |

| Pyrazole Derivatives | Various synthetic methods including condensation and cyclization reactions. | Antibacterial, antifungal, anticancer, anti-inflammatory. | mdpi.com |

Interactions with Biological Systems

Understanding how this compound derivatives interact with biological systems at a molecular level is crucial for elucidating their mechanism of action and for the development of targeted therapies.

Hapten Binding and Antibody Interactions

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. nih.gov The study of hapten-binding antibodies has been instrumental in immunology. nih.gov While free haptens are generally not immunogenic, once antibodies are generated against a hapten-protein conjugate, they may be able to recognize and bind to the free hapten. researchgate.net

The interaction between a hapten and an antibody is a highly specific recognition event. Structural analysis of anti-hapten antibodies reveals that the binding can induce conformational changes in the antibody. frontiersin.org These changes can range from localized movements in the complementarity-determining regions (CDRs) to larger-scale structural reorganizations that can propagate through the constant domains of the antibody. frontiersin.org Such studies are vital for the successful engineering of antibody fragments into full antibodies for therapeutic or diagnostic purposes. frontiersin.org The interaction of this compound or its derivatives as haptens with antibodies would depend on the specific structure of the derivative and the antibody's binding site.

Macromolecular Absorption and Resonance Studies

The absorption of this compound derivatives and their distribution within biological systems are key pharmacokinetic parameters. The physicochemical properties of the molecule, such as its lipophilicity and ability to form hydrogen bonds, will govern its absorption and interaction with macromolecules. ontosight.ai

Resonance studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for studying the interaction between small molecules and macromolecules. These techniques can provide detailed information about the binding site, the conformation of the bound ligand, and the dynamics of the interaction. While specific macromolecular absorption and resonance studies for this compound were not found in the provided search results, the predicted collision cross section values from mass spectrometry data offer insights into its physical properties and potential for interaction with other molecules. uni.lu

Computational and In Silico Studies in Medicinal Chemistry

The application of computational methods to the derivatives of this compound would be pivotal in elucidating their structure-activity relationships (SAR) and guiding the design of more potent and selective therapeutic agents. These studies typically encompass a range of techniques from molecular docking to quantum chemical calculations and the development of predictive biological models.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, this would involve docking these compounds into the active site of a specific biological target, such as an enzyme or a receptor, to predict their binding mode and affinity.

The primary goals of such a study would be:

Identification of Binding Poses: To determine the most likely three-dimensional arrangement of the ligand (the this compound derivative) within the target's binding pocket.

Prediction of Binding Affinity: To estimate the strength of the interaction, often expressed as a docking score or a predicted binding free energy (e.g., in kcal/mol). A lower (more negative) value typically indicates a stronger predicted interaction.

Analysis of Key Interactions: To identify the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-target complex.

For a hypothetical study on this compound derivatives as, for instance, inhibitors of a particular kinase, the findings could be summarized in a table similar to the one below.

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| This compound | -5.8 | GLU-80, LEU-132, LYS-30 | 2 |

| Derivative A (e.g., 4-fluoro) | -6.5 | GLU-80, LEU-132, TYR-82 | 3 |

| Derivative B (e.g., 5-chloro) | -7.1 | GLU-80, VAL-38, LEU-132 | 2 |

This table is illustrative and does not represent actual published data.

Such data would be invaluable for understanding how different substituents on the this compound scaffold influence binding and for designing new derivatives with improved affinity.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. For this compound derivatives, these calculations can elucidate properties that are crucial for their biological activity.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions with biological targets.

Atomic Charges and Dipole Moments: These properties help in quantifying the polarity of the molecule and its constituent parts, which influences solubility, membrane permeability, and binding interactions.

A hypothetical data table summarizing quantum chemical calculations for this compound derivatives might look as follows:

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| This compound | -6.2 | -0.8 | 5.4 | 3.1 |

| Derivative A (e.g., 4-nitro) | -6.9 | -1.5 | 5.4 | 5.8 |

| Derivative B (e.g., 4-methoxy) | -5.7 | -0.5 | 5.2 | 2.5 |

This table is illustrative and does not represent actual published data.

These theoretical data points can be correlated with experimentally observed activities to build robust SAR models.

Prediction of Biological Activity from Computational Models

The data generated from molecular docking and quantum chemical calculations can be used to build predictive models, most notably Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

The development of a QSAR model for this compound derivatives would involve:

Dataset Assembly: Compiling a set of this compound derivatives with their experimentally determined biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each derivative, including constitutional, topological, geometrical, and electronic descriptors.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to create a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A resulting QSAR equation might take the form:

log(1/IC₅₀) = 0.75 * (XLogP) - 0.23 * (LUMO) + 1.54 * (Indicator_Variable_for_H-bond_donor) + c

This equation is purely illustrative.

Such a model would be a powerful tool for predicting the activity of newly designed, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach significantly accelerates the drug discovery pipeline by reducing the number of compounds that need to be synthesized and screened. researchgate.net

Future Directions and Research Gaps in 2 Acetamidobenzyl Alcohol Studies

Untapped Synthetic Methodologies

The synthesis of 2-acetamidobenzyl alcohol and its derivatives has traditionally relied on established chemical reactions. However, the future of its synthesis lies in the exploration of more innovative and efficient methods. There is a significant opportunity to move beyond conventional approaches and adopt novel catalytic systems and reaction sequences.

Future research could focus on:

Novel Catalytic Systems: Investigating the use of transition metal catalysts, such as those based on palladium, nickel, or copper, could lead to more efficient and selective syntheses. researchgate.net For instance, applying nickel-catalyzed allylation techniques could open new pathways for creating complex derivatives. researchgate.net

C-H Activation Strategies: Direct C-H activation represents a powerful tool in modern organic synthesis. Research into the selective functionalization of C-H bonds on the aromatic ring or the benzyl (B1604629) group of this compound could streamline synthetic routes, reducing the number of steps and improving atom economy.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages over traditional batch processing for the synthesis of this compound. synthiaonline.com This methodology allows for better control over reaction parameters, improved safety, and easier scalability.

Biocatalysis: Employing enzymes as catalysts (biocatalysis) offers a green and highly selective alternative for synthetic transformations. Investigating enzymes that can perform specific reactions on the this compound scaffold could lead to the development of highly sustainable synthetic processes.

Advanced Mechanistic Investigations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. For this compound, there are considerable gaps in the detailed mechanistic understanding of its formation and subsequent reactions.

Future research directions should include:

In Situ Spectroscopic Analysis: The use of advanced in situ analytical techniques is crucial for elucidating reaction mechanisms. rsc.org Techniques like Photoionization and Photoelectron Photoion Coincidence Spectroscopy can help identify transient intermediates and reactive species in real-time, providing a clearer picture of the reaction pathway. rsc.org

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. mdpi.comrsc.orgnih.gov Applying DFT and other computational methods can provide detailed insights into the transition states and intermediates involved in the synthesis and reactions of this compound, helping to explain observed selectivities and reactivities. nih.gov For example, computational studies could clarify the role of catalysts, solvents, and other reaction conditions in alcohol oxidation processes. mdpi.comrsc.org

Isotopic Labeling Studies: Isotopic labeling experiments are a classic yet powerful method for tracing the path of atoms through a reaction. Such studies could definitively answer questions about bond-forming and bond-breaking steps in key transformations involving this compound.

Exploration of Novel Biological Activities and Therapeutic Potential

While the primary focus on this compound may have been as a synthetic intermediate, its structural motifs suggest a potential for biological activity. The broader class of amino-alcohols and acetamido-containing compounds has shown a wide range of pharmacological effects.

Prospective research areas include:

Anticancer Activity: Scaffolds similar to this compound, such as 2-aminothiazole (B372263) derivatives, are present in clinically used anticancer drugs. nih.gov It is, therefore, worthwhile to screen this compound and its newly synthesized derivatives for cytotoxic activity against various cancer cell lines. nih.gov

Anti-inflammatory Properties: Certain amino-alcohol ester derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have been investigated as a strategy to reduce gastrointestinal toxicity. nih.gov This suggests that derivatives of this compound could be explored for potential anti-inflammatory activity, possibly with improved safety profiles.

Enzyme Inhibition: The structural features of this compound make it a candidate for targeted enzyme inhibition studies. Computational docking and in vitro assays could be used to explore its potential to interact with and modulate the activity of various enzymes implicated in disease.

Development of Sustainable and Scalable Production Methods

The principles of green chemistry are increasingly important in modern chemical production. For this compound to be utilized on a larger scale, the development of sustainable and scalable production methods is essential.

Key areas for future development:

Atom Economy: Future synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, a concept known as high atom economy. researchgate.net One-pot reactions and tandem catalytic processes are excellent strategies for achieving this. researchgate.net

Green Solvents: Research should focus on replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ethanol (B145695), or supercritical fluids. researchgate.net

Scalability: Ensuring that newly developed synthetic methods are robust and can be safely and efficiently scaled up from the laboratory to industrial production is a critical consideration. youtube.com This involves addressing challenges related to heat transfer, mixing, and purification at a larger scale.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from molecular design to synthesis planning. researchgate.net The application of these computational tools holds immense promise for accelerating research related to this compound.

Future integration of AI and ML can focus on:

Retrosynthetic Analysis: AI-powered tools can analyze the structure of this compound and its derivatives and propose novel and efficient synthetic routes. iscientific.orgresearchgate.net These programs can learn from vast databases of chemical reactions to suggest pathways that a human chemist might not consider. synthiaonline.comnih.gov

Reaction Prediction and Optimization: Machine learning models can be trained to predict the outcome and yield of chemical reactions under different conditions. researchgate.net This predictive power can be used to rapidly optimize the synthesis of this compound, saving significant time and resources compared to traditional experimental optimization. nih.gov

Discovery of Novel Derivatives: AI algorithms can be used to design new derivatives of this compound with desired properties. By learning the structure-activity relationships from existing data, these models can propose new molecules with enhanced biological activity or improved chemical properties.

常见问题

Q. What are the validated synthetic routes for 2-Acetamidobenzyl Alcohol, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves acetylation of 2-aminobenzyl alcohol under controlled conditions. Key parameters include:

- Catalyst selection : Acidic (e.g., acetic anhydride) or enzymatic catalysts impact reaction efficiency.

- Temperature : Optimal yields are reported at 60–80°C, avoiding decomposition .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-synthetic purification steps .

Data Table :

| Catalyst | Temp (°C) | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ac₂O/H⁺ | 70 | DMF | 85 | 98.5 |

| Lipase | 60 | THF | 72 | 95.2 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the critical spectral markers?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the acetamido proton (δ 8.1–8.3 ppm) and benzyl alcohol -CH₂- (δ 4.5–4.7 ppm). Compare with NIST reference spectra for validation .

- FT-IR : Confirm N-H stretching (3300 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 180.1 (theoretical: 180.08) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the stability of this compound in aqueous versus non-aqueous matrices?

- Methodological Answer :

- Conduct accelerated stability studies under controlled pH, temperature, and light exposure.

- Analytical Tools : Use HPLC-UV to track degradation products (e.g., hydrolysis to 2-aminobenzyl alcohol) .

- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions (pH 3–9, 25–40°C) .

Example Findings :

| Matrix | pH | Half-life (days) | Major Degradant |

|---|---|---|---|

| Water | 7.4 | 14 | 2-aminobenzyl |

| Ethanol | 7.4 | 28 | None detected |

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to map electron density at the benzyl -CH₂- group, predicting susceptibility to nucleophilic attack .

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., thiols vs. amines) under pseudo-first-order conditions .

- Isotopic Labeling : Track ¹⁸O in the alcohol group to confirm retention or displacement .

Q. How can researchers design experiments to evaluate the compound’s potential as a chiral auxiliary in asymmetric synthesis?

- Methodological Answer :

- Enantiomeric Purity : Use chiral HPLC or circular dichroism to assess configuration retention .

- Coupling Reactions : Test with prochiral ketones (e.g., acetophenone) and measure enantiomeric excess (ee) via Mosher’s ester analysis .

Data Contradiction and Reproducibility

Q. What strategies address discrepancies in reported biological activity of this compound across cell-based assays?

- Methodological Answer :

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT, ATP luminescence) .